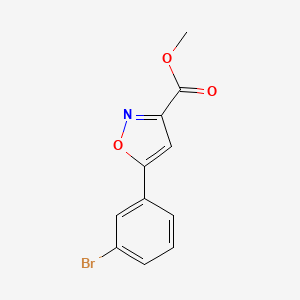

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRCBZBHVKPEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

The following technical guide provides an in-depth analysis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, reactivity, and application as a pharmacophore scaffold.

Executive Summary

This compound is a highly versatile heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1] Characterized by the CAS Number 745078-74-4 , this compound features a 3,5-disubstituted isoxazole core, a privileged scaffold in medicinal chemistry known for its ability to mimic the peptide bond geometry and participate in hydrogen bonding interactions.

The presence of the 3-bromophenyl moiety serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-carboxylate functionality allows for divergent synthesis into amides, acids, or alcohols. This dual-functionality makes it an ideal intermediate for generating diverse chemical libraries targeting GPCRs (e.g., glutamate receptors) and kinase inhibitors.

Chemical Identity & Physical Properties[2][3][4][5][6]

| Property | Data |

| CAS Registry Number | 745078-74-4 |

| IUPAC Name | Methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 110–115 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| SMILES | COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br |

| InChI Key | OHHVNEBHRWAGAO-UHFFFAOYSA-N |

Synthetic Logic & Methodology

Retrosynthetic Analysis

The most regioselective and robust route to 3,5-disubstituted isoxazoles involves a [3+2] dipolar cycloaddition between a nitrile oxide and a terminal alkyne.

-

Dipole (Nitrile Oxide): Generated in situ from Methyl 2-chloro-2-(hydroxyimino)acetate .

-

Dipolarophile: 1-Bromo-3-ethynylbenzene .

This approach guarantees the formation of the 3-carboxylate-5-aryl isomer due to the electronic and steric directing effects of the ester group on the nitrile oxide and the aryl group on the alkyne.

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis pathway and the mechanism of the cycloaddition.

Figure 1: Convergent synthesis via [3+2] cycloaddition of in-situ generated nitrile oxide and aryl alkyne.

Experimental Protocols

Synthesis of this compound

Note: This protocol is based on standard methodologies for 5-aryl-isoxazole-3-carboxylates [1, 2].

Reagents:

-

Methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)

-

1-Bromo-3-ethynylbenzene (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3-ethynylbenzene (10 mmol) and methyl 2-chloro-2-(hydroxyimino)acetate (10 mmol) in Methanol (50 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (12 mmol) dropwise over 30 minutes. Critical Step: Slow addition prevents the dimerization of the nitrile oxide to furoxan byproducts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% Ethyl Acetate in Hexanes) to afford the title compound as a white solid.

Analytical Validation Criteria

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, CDCl₃):

- 3.99 (s, 3H, OCH ₃)

- 6.95 (s, 1H, Isoxazole-H 4)

- 7.35–7.80 (m, 4H, Ar-H )

-

LC-MS:

-

Observe [M+H]⁺ peak at ~282/284 (1:1 isotopic pattern due to Bromine).

-

Functionalization & Applications

The 3-bromo and 3-carboxylate positions allow this molecule to serve as a divergent core.

Divergent Synthesis Map

The following diagram outlines the primary downstream transformations accessible from this scaffold.

Figure 2: Functionalization pathways leveraging the bromo-aryl and ester moieties.[2]

Key Applications

-

Glutamate Receptor Ligands: Isoxazole-3-carboxylic acid derivatives are classic bioisosteres for glutamate, often acting as agonists or antagonists at AMPA/Kainate receptors [3].

-

Kinase Inhibition: The 3,5-disubstituted isoxazole ring positions the aryl group to interact with the hydrophobic pocket of kinase ATP-binding sites. The bromine atom allows for the attachment of solubilizing groups or specific interacting motifs via Suzuki coupling.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation over long periods.

References

-

Lead Sciences. this compound Product Data. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology for [3+2] cycloaddition). Retrieved from [Link]

-

PubChem. Isoxazole Derivatives and Biological Activity. Retrieved from [Link]

Sources

Technical Whitepaper: Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Scaffold Architecture, Synthetic Utility, and Medicinal Applications

Abstract

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS: 745078-74-4) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Distinguished by its 3,5-disubstitution pattern, this molecule serves as a versatile "linchpin" intermediate. The 3-carboxylate moiety offers a vector for solubility modulation and pharmacophore generation (acids/amides), while the 3-bromophenyl group provides an orthogonal handle for palladium-catalyzed cross-coupling. This whitepaper analyzes the structural rationale, regioselective synthesis, and downstream utility of this compound in developing ligands for glutamate receptors, kinases, and anti-infective targets.

Chemical Identity and Structural Analysis[2][3][4][5]

The IUPAC name This compound describes a 1,2-oxazole ring substituted at the 3-position with a methyl ester and at the 5-position with a meta-brominated phenyl ring.

| Property | Data |

| CAS Number | 745078-74-4 |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| SMILES | COC(=O)C1=NOC(=C1)C2=CC=CC(Br)=C2 |

| LogP (Predicted) | ~3.2 (Lipophilic, requires polar modification for bioavailability) |

| H-Bond Acceptors | 4 (N, O in ring, O in ester) |

Structural Insight: The 3,5-substitution pattern is critical. Unlike 3,4-isomers, the 3,5-geometry creates a linear vector that mimics the spatial arrangement of biphenyl systems but with improved solubility and metabolic stability due to the polar isoxazole core. The meta-bromine placement is strategic; it allows for the introduction of hydrophobic groups into deep protein pockets without the steric clashes often associated with para-substitution.

Synthetic Methodology: Regioselective [3+2] Cycloaddition

While isoxazoles can be synthesized via the condensation of 1,3-dicarbonyls with hydroxylamine, that method often yields difficult-to-separate mixtures of regioisomers (3-aryl-5-carboxy vs. 5-aryl-3-carboxy).

To ensure high fidelity for the 3-carboxy-5-aryl isomer, the preferred route is the Huisgen [3+2] dipolar cycloaddition of a nitrile oxide with an alkyne.

Core Protocol: Nitrile Oxide Cycloaddition

Objective: Synthesize this compound with >95% regioselectivity.

Reagents:

-

Dipolarophile: 1-Bromo-3-ethynylbenzene (3-bromophenylacetylene).

-

Dipole Precursor: Methyl 2-chloro-2-(hydroxyimino)acetate.

-

Base: Triethylamine (Et₃N) or Sodium Bicarbonate.

-

Solvent: Dichloromethane (DCM) or t-Butyl Methyl Ether (TBME).

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1-bromo-3-ethynylbenzene (1.0 equiv) and methyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in DCM. Cool the solution to 0°C in an ice bath.

-

Expert Note: Cooling is mandatory. Nitrile oxides are unstable and will dimerize to form furoxans if generated too rapidly at room temperature.

-

-

In Situ Dipole Generation: Add Et₃N (1.5 equiv) dropwise over 60 minutes.

-

Cycloaddition: Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Consumption of the alkyne indicates completion.

-

-

Workup: Quench with water. Extract the aqueous layer with DCM (3x).[7] Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Why this works: The ester group on the nitrile oxide is electron-withdrawing, making the dipole electron-deficient. The alkyne is the electron source. The orbital coefficients favor the formation of the 5-substituted product (isoxazole oxygen adjacent to the substituted carbon of the alkyne) due to steric minimization and electronic matching.

Visualization: Synthetic Pathway

Figure 1: Regioselective synthesis via [3+2] cycloaddition. Note the competition between productive cyclization and parasitic dimerization.

Functionalization and SAR Expansion

The value of this scaffold lies in its orthogonality. The ester and the bromide can be modified independently to map Structure-Activity Relationships (SAR).

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 3-bromo substituent is an excellent handle for introducing biaryl diversity, critical for optimizing potency in kinase inhibitors.

-

Protocol: React the scaffold with Aryl-boronic acids, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ in Dioxane/Water (4:1) at 90°C.

-

Outcome: Replaces -Br with -Aryl/Heteroaryl.

Pathway B: Ester Hydrolysis and Amidation

The methyl ester is often a "prodrug" form or a synthetic precursor.

-

Hydrolysis: LiOH in THF/Water yields the carboxylic acid.

-

Relevance: Isoxazole-3-carboxylic acids are bioisosteres of glutamate, making them potent ligands for AMPA/Kainate receptors.

-

-

Amidation: Direct aminolysis or coupling (EDC/HOBt) of the acid with amines.

-

Relevance: Creates a hydrogen-bond donor/acceptor motif common in protease inhibitors.

-

Visualization: Divergent Synthesis

Figure 2: Divergent synthetic pathways for library generation.

Medicinal Chemistry Applications

Glutamate Receptor Modulation

The 3-isoxazolol and isoxazole-3-carboxylic acid moieties are classic bioisosteres for the distal carboxylate of glutamate. Derivatives of this scaffold have shown high affinity for AMPA and Kainate receptors. The 5-aryl extension (provided by the bromophenyl group) allows the molecule to reach into hydrophobic sub-pockets, potentially imparting subtype selectivity which is difficult to achieve with smaller ligands like AMPA itself.

Antimicrobial and Anticancer Agents

Recent literature highlights 3,5-disubstituted isoxazoles as tubulin polymerization inhibitors. The 3-bromophenyl group specifically enhances lipophilicity, facilitating cell membrane penetration. Subsequent substitution of the bromine with nitrogen-containing heterocycles (via Buchwald coupling) has yielded compounds with potent activity against M. tuberculosis and various cancer cell lines (e.g., HeLa, MCF-7).

Safety and Handling

-

Nitrile Oxides: These are potent skin sensitizers and can decompose explosively if concentrated to dryness without stabilization. Always process in solution.

-

Alkylating Potential: The methyl ester moiety, while generally stable, can act as a weak electrophile.

-

Brominated Aromatics: Generally toxic to aquatic life. All waste streams must be segregated for halogenated solvent disposal.

References

-

Regioselective Synthesis: Beilstein J. Org. Chem. (2014). "Regioselective synthesis of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates." (Discusses general regiochemistry of isoxazole formation).

-

Medicinal Utility: RSC Advances (2025). "Advances in isoxazole chemistry and their role in drug discovery." (Review of anticancer/antimicrobial applications).

-

Synthetic Protocol: MDPI Molecules (2024). "Synthesis of 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester." (Analogous [3+2] cycloaddition methodology).

-

Pharmacology: Bioorg. Med. Chem. (2011).[8] "New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold." (Demonstrates the utility of the 3-carboxamide derivative).

-

Commercial Availability & Data: PubChem Compound Summary for CID 53393795.

Sources

- 1. This compound [synhet.com]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 7. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

[1][2][3][4][5]

Executive Summary

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS: 745078-74-4) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules.[1][2][3][4] Belonging to the 3,5-disubstituted isoxazole class, this compound serves as a critical scaffold in medicinal chemistry, particularly for developing ligands targeting GABA receptors, glutamate transporters, and various kinase inhibitors. Its structural integrity relies on the stability of the isoxazole core, which functions as a bioisostere for amide or ester linkages, offering improved metabolic stability.

This guide provides a rigorous technical analysis of its physicochemical properties, structural characteristics, and validation protocols, designed for researchers requiring high-fidelity data for drug development workflows.

Chemical Identity & Structural Analysis[1][4][6][7][8]

The molecule features a central isoxazole ring substituted at the 3-position with a methyl ester and at the 5-position with a 3-bromophenyl group.[1][3][4] The regiochemistry is critical; the 3,5-substitution pattern dictates its steric profile and binding affinity in protein pockets.[1]

| Parameter | Data |

| IUPAC Name | Methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate |

| CAS Number | 745078-74-4 |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| SMILES | COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br |

| InChIKey | OHHVNEBHRWAGAO-UHFFFAOYSA-N |

Structural Logic & Property Implications[1][4][6][10]

-

Isoxazole Core: Acts as a rigid linker.[1] The aromatic character (6π electrons) ensures planarity, facilitating π-π stacking interactions in crystal lattices and biological targets.[1]

-

3-Bromophenyl Moiety: The bromine atom at the meta position introduces a lipophilic handle (increasing LogP) and a halogen-bond donor site, crucial for specific receptor interactions.[1]

-

Methyl Ester: Provides a reactive handle for further diversification (e.g., hydrolysis to the free acid or conversion to amides) but also limits aqueous solubility.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predicted values typical for this structural class.

| Property | Value / Description | Significance |

| Physical State | Solid (Crystalline powder) | Standard state for storage; ensures stability against hydrolysis.[1] |

| Appearance | White to off-white | Coloration often indicates oxidation or regioisomeric impurities.[1] |

| Melting Point | 110–130 °C (Predicted Range)* | Experimental verification required per batch. High MP indicates strong lattice energy due to π-stacking.[1] |

| Boiling Point | ~405 °C (Predicted @ 760 mmHg) | High boiling point necessitates vacuum distillation if purification by distillation is attempted.[1] |

| Density | ~1.52 g/cm³ | High density attributed to the heavy bromine atom.[1] |

| LogP (Calc) | 2.89 ± 0.3 | Moderately lipophilic; suggests good membrane permeability but poor water solubility.[1] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Soluble in polar aprotic and chlorinated solvents. |

| Water Solubility | Insoluble / Negligible | Requires co-solvents (e.g., DMSO < 1%) for biological assays. |

Note: Exact melting points for specific intermediates can vary based on polymorphic form and purity.[1] The range provided is based on structural analogs (e.g., 3-(3-chlorophenyl)-5-phenylisoxazole).

Experimental Characterization Protocols (Self-Validating Systems)[1]

Protocol A: Structural Verification via 1H NMR

Objective: Confirm regiochemistry (3,5-substitution) and absence of the 4,5-isomer.[1]

-

Solvent: CDCl₃ or DMSO-d₆[1]

-

Frequency: 400 MHz or higher

-

Key Diagnostic Signals:

-

Isoxazole H-4 Singlet: Look for a sharp singlet around δ 6.9 – 7.3 ppm .[1] This proton is unique to the isoxazole ring.[1] If this signal is split or shifted significantly, suspect a regioisomer.

-

Methoxy Group: A strong singlet at δ 3.9 – 4.0 ppm (3H).[1][5]

-

Aromatic Region: The 3-bromophenyl group will show a characteristic pattern:

-

Protocol B: Purity Assessment via HPLC-UV

Objective: Quantify purity and detect non-chromophoric impurities.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/ester absorption).[1]

-

Acceptance Criteria: Single peak >97% area integration.

Synthesis & Impurity Context

Understanding the synthesis route helps anticipate impurities.[1] The most common route involves a [3+2] cycloaddition.[1]

Figure 1: Synthetic pathway highlighting the potential for regioisomeric impurities. The [3+2] cycloaddition favors the 3,5-disubstituted product, but steric or electronic factors can lead to trace amounts of the 3,4-isomer, which must be ruled out by NMR.

Workflow for Quality Assurance

The following diagram outlines the logical decision tree for accepting this material into a drug discovery campaign.

Figure 2: Quality Assurance Decision Tree. This workflow ensures that only the correct regioisomer with validated purity is used in subsequent experiments.

Handling and Safety (MSDS Highlights)

While specific toxicological data may be limited, standard protocols for halogenated isoxazoles apply:

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2-8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester or oxidation.

-

Disposal: Halogenated organic waste streams.

References

Sources

- 1. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]

- 2. This compound CAS#: 745078-74-4 [m.chemicalbook.com]

- 3. This compound [synhet.com]

- 4. This compound [P75784] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds are of paramount importance, with the isoxazole scaffold being a particularly privileged structure. Isoxazoles, five-membered aromatic rings containing adjacent nitrogen and oxygen atoms, are integral to numerous biologically active molecules.[1][2] Their unique electronic and structural properties make them versatile building blocks in the design of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of a specific isoxazole derivative, this compound, intended for researchers, scientists, and professionals in the field of drug development. This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and research applications.[3]

Physicochemical Properties and Specifications

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. This compound is a well-defined chemical entity with the following key characteristics:

| Property | Value | Source |

| Molecular Weight | 282.09 g/mol | [4][5][6][7] |

| Molecular Formula | C₁₁H₈BrNO₃ | [4][5][6][7] |

| CAS Number | 745078-74-4 | [3][4][7] |

| Purity | Typically ≥97% | [4][6] |

| IUPAC Name | Methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate | [3] |

| Boiling Point (Predicted) | 405.4 ± 35.0 °C | [7] |

| Density (Predicted) | 1.526 ± 0.06 g/cm³ | [7] |

Synthesis and Mechanistic Rationale

The synthesis of isoxazole derivatives often proceeds through a [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocyclic rings.[1] A common and efficient route involves the reaction of a nitrile oxide with an alkyne. The following represents a plausible and mechanistically sound synthetic pathway for this compound.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromobenzaldehyde Oxime

-

In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry under vacuum to yield 3-bromobenzaldehyde oxime.

Expertise & Experience: The conversion of the aldehyde to an oxime is a crucial first step. The oxime is the precursor to the nitrile oxide, the key intermediate in the subsequent cycloaddition. Using a slight excess of hydroxylamine ensures complete conversion of the starting aldehyde.

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

-

Dissolve the 3-bromobenzaldehyde oxime (1 equivalent) and methyl propiolate (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture in an ice bath.

-

Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) or ceric ammonium nitrate (CAN), portion-wise.[1] A mild base, like triethylamine, is often added to facilitate the elimination of HCl.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

Trustworthiness: The in situ generation of the nitrile oxide is preferred as nitrile oxides can be unstable and prone to dimerization. This self-validating approach ensures that the highly reactive nitrile oxide is trapped by the alkyne as it is formed, maximizing the yield of the desired isoxazole.

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., DCM).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical aspect of scientific rigor. A multi-technique approach is employed for comprehensive characterization.

Analytical Workflow

Caption: Standard quality control workflow for the validation of a synthesized chemical compound.

Expected Spectroscopic Data

While specific spectra for this exact molecule are not publicly available, based on the analysis of closely related structures, the following are the expected key signals:[8][9]

-

¹H NMR:

-

A singlet for the methyl ester protons (~3.9-4.1 ppm).

-

A singlet for the isoxazole ring proton (~6.8-7.2 ppm).

-

Multiplets in the aromatic region (~7.4-8.0 ppm) corresponding to the protons on the 3-bromophenyl ring.

-

-

¹³C NMR:

-

A signal for the methyl ester carbon (~52-54 ppm).

-

Signals for the isoxazole ring carbons.

-

Signals in the aromatic region, including the carbon attached to the bromine atom.

-

A signal for the carbonyl carbon of the ester (~160-165 ppm).

-

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

-

FT-IR: Characteristic absorption bands for the C=O of the ester, C=N of the isoxazole ring, and C-Br bond would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole nucleus is a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities.[10][11][12] The structural features of this compound make it a versatile starting point for the synthesis of a diverse library of compounds for biological screening.

Potential Therapeutic Targets

Caption: Diverse biological activities associated with the isoxazole scaffold in drug discovery.

The bromine atom on the phenyl ring serves as a convenient chemical handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize its pharmacological profile. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for diversification.

Isoxazole-containing compounds have shown promise as:

-

Anticonvulsants [13]

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the versatile chemistry of the isoxazole ring and the functional handles present in its structure, makes it an attractive starting material for the creation of novel bioactive molecules. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers dedicated to advancing pharmaceutical science.

References

-

ChemUniverse. This compound. [Link]

-

ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

- Google Patents. Preparation method of 3-amino-5-methyl isoxazole.

-

National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

-

National Institutes of Health. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

Supporting Information. Analytical data for compounds 2,3,4,5. [Link]

-

National Institutes of Health. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. This compound [P75784] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 745078-74-4 [m.chemicalbook.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. rsc.org [rsc.org]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Executive Summary

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines a polar, metabolic-modulating isoxazole core with two orthogonal synthetic handles: an electrophilic methyl ester at the C3 position and a nucleophile-receptive aryl bromide at the C5 position. This whitepaper provides a comprehensive technical guide on the synthesis, structural properties, and divergent reactivity of this molecule, designed to support researchers in lead optimization and library generation.

Structural Architecture & Physicochemical Properties[1]

The molecule is defined by a 1,2-oxazole (isoxazole) core, which serves as a bioisostere for amide bonds and carboxylic acids, often improving metabolic stability and oral bioavailability compared to their acyclic counterparts.

Physicochemical Profile[2]

| Property | Value / Description | Relevance |

| Formula | C₁₁H₈BrNO₃ | Core Stoichiometry |

| MW | 282.09 g/mol | Fragment-based Drug Discovery (FBDD) compliant |

| ClogP | ~2.8 (Predicted) | Lipophilicity suitable for CNS/peripheral targets |

| H-Bond Acceptors | 4 (N, O in ring, O in ester) | Receptor binding capability |

| H-Bond Donors | 0 | Membrane permeability facilitator |

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

Pharmacophore Analysis[2]

-

The Isoxazole Core: Acts as a rigid linker that directs the vectors of the phenyl ring and the ester group. The oxygen atom acts as a weak H-bond acceptor, while the nitrogen contributes to the dipole moment.

-

The 3-Bromophenyl Group: The meta-positioning of the bromine atom is critical. Unlike para-substitution, which extends linearity, the meta-substitution forces a "kink" in the molecular geometry, often exploring distinct hydrophobic pockets in target proteins (e.g., kinases, GPCRs).

-

The C3-Ester: An electron-withdrawing group that increases the acidity of the isoxazole C4-proton and serves as a precursor for amides (directing groups) or heterocycle formation.

Synthetic Methodology: The [3+2] Cycloaddition[3][4]

The most robust route to 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne. This protocol is self-validating through its high regioselectivity, favoring the 5-substituted product due to steric control.

Reaction Logic

The synthesis relies on the in situ generation of a nitrile oxide dipole from a chloro-oxime precursor, which then undergoes a concerted cycloaddition with 3-bromophenylacetylene.

Detailed Protocol

Reagents:

-

Dipole Precursor: Methyl 2-chloro-2-(hydroxyimino)acetate (Generates the nitrile oxide).

-

Dipolarophile: 1-Bromo-3-ethynylbenzene (3-Bromophenylacetylene).

-

Base: Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃).

-

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

-

Preparation: Dissolve 1-bromo-3-ethynylbenzene (1.0 equiv) and methyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Dipole Generation: Cool the solution to 0°C. Add Triethylamine (1.5 equiv) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide into furoxan side products.

-

Cycloaddition: Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the starting alkyne spot indicates completion.

-

-

Workup: Quench with water. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Criteria (NMR Predictor):

-

¹H NMR (CDCl₃): Look for a sharp singlet around δ 6.9–7.1 ppm . This corresponds to the C4-H of the isoxazole ring. Its presence confirms ring closure.

-

Regiochemistry Check: The absence of a second isomer signal confirms the 5-substituted product (the 4-substituted isomer is sterically disfavored).

Visualization of Synthetic Pathway

Figure 1: Concerted [3+2] cycloaddition pathway showing in situ generation of the nitrile oxide dipole and subsequent trap by the alkyne.

Functionalization & Modular Logic (SAR)

This scaffold is designed for Divergent Synthesis . The orthogonal reactivity of the ester and the bromide allows researchers to grow the molecule in two distinct directions without protecting groups.

C5-Aryl Modifications (Suzuki-Miyaura Coupling)

The bromine at the meta-position is an excellent handle for Palladium-catalyzed cross-coupling.

-

Protocol: React the scaffold with Aryl-boronic acids, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ in Dioxane/Water at 80°C.

-

Utility: Expands the hydrophobic domain to target deep protein pockets.

C3-Ester Modifications

The methyl ester is easily converted into amides or heterocycles.

-

Amidation: Direct aminolysis (AlMe₃ mediated) or Hydrolysis (LiOH) followed by peptide coupling (HATU/Amine).

-

Utility: Optimizes H-bond interactions and solubility.

Divergent Synthesis Map

Figure 2: Divergent Synthetic Logic. The scaffold serves as a central hub for generating libraries of biaryls (via Br) or amides (via Ester).

Medicinal Chemistry Context

Bioisosterism & Pharmacology

Isoxazole-3-carboxylates are established bioisosteres for glutamate and GABA agonists. However, with the bulky 5-aryl substituent, the pharmacological profile shifts towards enzyme inhibition and receptor antagonism.

-

FAAH Inhibitors: 3-carboxamido-5-aryl-isoxazoles have been identified as Fatty Acid Amide Hydrolase (FAAH) inhibitors, relevant for pain and anti-inflammatory research [1].

-

Kinase Inhibition: The 3,5-substitution pattern mimics the geometry of ATP-competitive inhibitors (e.g., FLT3 inhibitors), where the isoxazole nitrogen can interact with the hinge region of the kinase [2].

Safety & Stability

-

Metabolic Stability: The isoxazole ring is generally stable to oxidative metabolism (CYP450), unlike furan or thiophene rings which can form reactive epoxides.

-

Reductive Cleavage: Researchers must be aware that strong reducing conditions (e.g., H₂/Pd-C or metallic sodium) can cleave the N-O bond, opening the ring to form β-amino enones. This is a useful synthetic transformation but a potential metabolic liability in anaerobic conditions.

References

-

New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold. Bioorganic & Medicinal Chemistry, 2011.[1]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 2016.

-

Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 2011.

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry, 2014.

Sources

Technical Guide to the NMR Spectral Analysis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the structural assignment of its ¹H and ¹³C NMR spectra, interpreting key chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a robust, field-proven protocol for the acquisition of high-quality NMR data for this and similar small molecules. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry, ensuring accurate structural elucidation and characterization.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The precise substitution pattern on the isoxazole and phenyl rings is critical to molecular function, making unambiguous structural verification essential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2]

This guide offers an in-depth examination of the ¹H and ¹³C NMR spectra of this specific isoxazole derivative. By dissecting the spectral features, we explain the causal relationships between the molecular structure and the observed NMR signals, providing a framework for confident characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the molecular structure of this compound is presented below with a standardized numbering system. This system will be used consistently throughout the spectral analysis.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The analysis is based on predicted data from closely related analogs, such as 5-(3-bromophenyl)-3-phenylisoxazole.[3] The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4][5]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.05 | t | J = 1.8 Hz | 1H | H2' |

| ~7.80 | dt | J = 7.8, 1.3 Hz | 1H | H6' |

| ~7.65 | ddd | J = 8.0, 2.0, 1.0 Hz | 1H | H4' |

| ~7.40 | t | J = 7.9 Hz | 1H | H5' |

| ~7.00 | s | - | 1H | H4 |

| ~4.00 | s | - | 3H | H10 (OCH₃) |

Interpretation of ¹H NMR Signals:

-

Aromatic Protons (H2', H4', H5', H6'): The four protons on the 3-bromophenyl ring appear in the aromatic region (δ 7.0-8.5 ppm).

-

H2' (δ ~8.05): This proton is ortho to the bromine atom and meta to the isoxazole ring. It appears as a triplet (t) due to coupling with both H4' and H6', though the meta coupling often resolves as a triplet with a small J value (~1.8 Hz). Its downfield shift is attributed to its proximity to the isoxazole ring.

-

H6' (δ ~7.80): This proton is ortho to the isoxazole ring and shows a doublet of triplets (dt) pattern. It is coupled to H5' (large J, ~7.8 Hz) and has a smaller coupling to H2' and H4' (small J, ~1.3 Hz).

-

H4' (δ ~7.65): This proton is para to the isoxazole ring and ortho to the bromine atom. It appears as a doublet of doublet of doublets (ddd) due to coupling with H2', H5', and H6'.

-

H5' (δ ~7.40): This proton is meta to both the bromine and the isoxazole substituent. It appears as a triplet (t) due to coupling with its two ortho neighbors, H4' and H6' (J ~7.9 Hz).

-

-

Isoxazole Proton (H4, δ ~7.00): The proton on the C4 of the isoxazole ring appears as a sharp singlet (s).[3] This is a characteristic signal for 3,5-disubstituted isoxazoles, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent ester group.

-

Methyl Ester Protons (H10, δ ~4.00): The three protons of the methyl group (OCH₃) appear as a singlet (s) at approximately 4.00 ppm. This is a typical chemical shift for methyl esters, and the signal is a singlet because there are no protons on the adjacent oxygen or carbonyl carbon.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum is broadband proton-decoupled, meaning each unique carbon appears as a single line.

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C5 (Isoxazole) |

| ~160.5 | C7 (C=O) |

| ~158.0 | C3 (Isoxazole) |

| ~133.5 | C4' |

| ~130.5 | C5' |

| ~130.0 | C1' |

| ~129.5 | C6' |

| ~124.5 | C2' |

| ~123.0 | C3' (C-Br) |

| ~100.0 | C4 (Isoxazole) |

| ~53.0 | C10 (OCH₃) |

Interpretation of ¹³C NMR Signals:

-

Carbonyl Carbon (C7, δ ~160.5): The carbon of the ester carbonyl group is significantly deshielded and appears far downfield, which is characteristic for this functional group.[6]

-

Isoxazole Carbons (C3, C5, C4):

-

C5 (δ ~169.0): This carbon, bonded to the bromophenyl ring, is typically the most downfield of the isoxazole ring carbons.

-

C3 (δ ~158.0): The carbon attached to the ester group appears at a characteristic downfield position.

-

C4 (δ ~100.0): The protonated carbon of the isoxazole ring appears the most upfield of the ring carbons, consistent with data from similar structures.[3]

-

-

Aromatic Carbons (C1' - C6'): These six carbons appear in the typical aromatic region of δ 120-135 ppm.

-

C3' (C-Br, δ ~123.0): The carbon directly attached to the bromine atom is readily identifiable.

-

The remaining aromatic carbons (C1', C2', C4', C5', C6') can be assigned based on substituent effects and comparison with spectral databases of substituted benzenes. The quaternary carbon (C1') is often of lower intensity.

-

-

Methyl Ester Carbon (C10, δ ~53.0): The carbon of the methyl ester group appears in the expected upfield region for an sp³-hybridized carbon attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[7]

-

Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8] Higher concentrations improve the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the sample is fully soluble in the chosen solvent.[8]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference standard (δ = 0 ppm). Many commercially available deuterated solvents already contain TMS.[9]

-

Mixing: Gently vortex or shake the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[8] The final solution height should be approximately 4-5 cm.

-

Cleaning and Labeling: Wipe the outside of the NMR tube clean with a lint-free tissue and label it clearly.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Instrument Setup: Insert the sample into the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃). This step corrects for any magnetic field drift. Subsequently, perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.[10]

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to approximately 16 ppm.

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is standard.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Set to approximately 240 ppm.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): A delay of 2 seconds is typical.

-

-

Data Processing: After acquisition, perform a Fourier transform (FT) on the Free Induction Decay (FID) signal. Apply phase correction and baseline correction to the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for ¹H or the CDCl₃ solvent peak to δ 77.16 ppm for ¹³C. Integrate the peaks in the ¹H spectrum.

Figure 2: Workflow for NMR data acquisition and processing.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. The characteristic singlet for the H4 proton, the distinct multiplets of the 3-bromophenyl ring, and the downfield signals of the ester and isoxazole carbons provide a unique spectral fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality NMR data, enabling accurate and confident structural characterization, which is a cornerstone of modern chemical research and development.

References

-

D. C. G. A. Pinto, A. M. S. Silva. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Boykin, D. W. (n.d.). NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Journal of Heterocyclic Chemistry. [Link]

-

Supporting Information. (n.d.). AWS. [Link]

-

Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

Supporting Information. (n.d.). [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

-

high resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. [Link]

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. rsc.org [rsc.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ekwan.github.io [ekwan.github.io]

Predictive Modeling and Mechanistic Validation of Isoxazole Pharmacophores

From In Silico Design to Biological Assay

Executive Summary

The isoxazole ring (1,2-oxazole) represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile and dualistic reactivity. Unlike its isomer oxazole, the isoxazole ring possesses a relatively weak nitrogen-oxygen (

This guide outlines a rigorous framework for predicting the biological activity of isoxazole derivatives using computational modeling (QSAR/Docking) and validating these predictions through high-fidelity synthesis and assay protocols.

The Isoxazole Pharmacophore: Electronic & Structural Basis

The biological versatility of isoxazoles stems from two core properties that must be accounted for in any predictive model:

-

Bioisosterism: The isoxazole ring is a recognized bioisostere for carboxylic acids and esters. It mimics the spatial and electronic distribution of these groups while improving metabolic stability and lipophilicity.

-

The "Lability" Factor: The

bond energy is significantly lower than that of the

Implication for Prediction: When designing isoxazoles, one must decide early: Is the ring the ligand, or is it the delivery system?

Computational Prediction Framework (In Silico)

Before wet-lab synthesis, the biological activity of isoxazole libraries is predicted using a tiered in silico workflow. This process filters candidates based on binding energy (

2.1 Predictive Workflow Visualization

Figure 1: Tiered computational workflow for filtering isoxazole candidates prior to synthesis.

2.2 Key Modeling Parameters

-

Electrostatic Fields: The nitrogen atom at position 2 acts as a hydrogen bond acceptor (HBA). Docking grids must prioritize H-bond donors in the receptor pocket (e.g., Arg, His residues).

-

Hydrophobic Enclosure: Substituents at positions 3 and 5 are critical. In COX-2 inhibitors, the 3-phenyl group occupies a hydrophobic side pocket distinct from COX-1, driving selectivity.

Predicted Mechanisms of Action: Two Case Studies

To accurately predict activity, we must categorize the isoxazole into one of two mechanistic classes.

Class A: The Rigid Scaffold (e.g., Valdecoxib)

-

Mechanism: The isoxazole ring remains intact. It serves as a rigid spacer, orienting a sulfonamide group toward the hydrophilic channel and a phenyl group into the hydrophobic pocket.

-

Prediction Metric: High shape complementarity and stable RMSD (< 2.0 Å) in MD simulations.

Class B: The Reactive Warhead (e.g., Leflunomide)

-

Mechanism: The isoxazole is a prodrug . Upon administration, the ring opens (via base or CYP450 catalysis) to form the active

-cyanoenol metabolite (Teriflunomide). -

Prediction Metric: Calculation of the

bond dissociation energy (BDE) and metabolic stability simulations.

3.1 Mechanism of Isoxazole Ring Opening (Leflunomide)[4][5]

Figure 2: The metabolic activation pathway of isoxazole prodrugs (Leflunomide type).

Experimental Validation Protocols

Once in silico models predict high affinity, the data must be validated via synthesis and bioassay.

4.1 Synthesis: Regioselective [3+2] Cycloaddition

The most robust method for generating 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Protocol:

-

Nitrile Oxide Generation: Dissolve the precursor aldoxime (1.0 eq) in DCM/Water (1:1). Add Chloramine-T (1.1 eq) to generate the nitrile oxide in situ.

-

Cycloaddition: Add the terminal alkyne (1.2 eq) and a catalytic amount of Cu(I) or simply heat to reflux (thermal route) if copper-free click is not desired.

-

Note: Thermal cycloaddition often yields a mixture of 3,5- and 3,4-isomers. Copper catalysis (CuAAC) typically yields triazoles; for isoxazoles, regiocontrol is often achieved via steric design or specific ruthenium catalysts (RuAAC).

-

-

Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc gradient).

4.2 Biological Assay: COX-2 Inhibition Screen

To validate "Class A" predictions (Valdecoxib analogs):

-

Reagents: Recombinant human COX-2 enzyme, Arachidonic acid (substrate), TMPD (colorimetric indicator), Heme.

-

Procedure:

-

Incubate enzyme with the isoxazole test compound (0.1 nM – 10 µM) for 10 mins at 25°C.

-

Add Arachidonic acid/TMPD mixture.

-

COX-2 converts arachidonic acid to PGG2; the reduction of PGG2 to PGH2 oxidizes TMPD, causing a color change (blue).

-

-

Readout: Measure absorbance at 590 nm. Calculate IC50 relative to a standard inhibitor (e.g., Celecoxib).

Data Presentation: Comparative Potency

When reporting results, normalize predicted binding energies against experimental IC50 values to validate the model.

| Compound Class | Representative Drug | Predicted Binding Energy (kcal/mol) | Experimental IC50 (nM) | Mechanism Type |

| COX-2 Inhibitor | Valdecoxib | -11.2 | 5.0 | Rigid Scaffold |

| DHODH Inhibitor | Leflunomide (Active) | -9.8 | 600 (approx) | Reactive Prodrug |

| GABA-A Agonist | Muscimol | -7.4 | 25 | Bioisostere |

Table 1: Correlation between calculated binding energies and biological potency for standard isoxazole pharmacophores.

References

-

PubChem. (n.d.). Valdecoxib | C16H14N2O3S. National Library of Medicine. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[4][5][6][7] Drug Metabolism and Disposition.[7] Retrieved from [Link]

-

Kim, S., et al. (2021). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives... International Journal of Molecular Sciences. Retrieved from [Link]

-

Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition... Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

DrugBank Online. (n.d.). Leflunomide: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

Sources

- 1. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. naouabed.free.fr [naouabed.free.fr]

- 6. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

literature review of 5-arylisoxazole-3-carboxylates

The following technical guide details the synthesis, structural optimization, and pharmacological applications of 5-arylisoxazole-3-carboxylates . This scaffold is a critical pharmacophore in medicinal chemistry, distinct from its regioisomer (3-aryl-5-carboxylate) due to its specific electronic profile and binding capabilities in targets like Xanthine Oxidase and Fatty Acid Amide Hydrolase (FAAH).

Synthesis, Regiochemistry, and Pharmacological Profiling[1]

Executive Summary

The 5-arylisoxazole-3-carboxylate scaffold represents a privileged structure in drug discovery, serving as a rigid bioisostere for glutamate and a core pharmacophore for enzyme inhibitors. Unlike its 3-aryl-5-carboxylate isomer, this specific substitution pattern aligns the lipophilic aryl moiety and the polar carboxylate tail to selectively target the molybdenum center of Xanthine Oxidase (XO) and the catalytic serine of FAAH. This guide addresses the critical synthetic challenge of regioselectivity and provides validated protocols for accessing this chemotype.

Part 1: The Regioselectivity Challenge (Synthetic Core)

The primary obstacle in working with isoxazole carboxylates is the formation of regioisomers. The choice of synthetic pathway dictates the position of the aryl and carboxylate groups.

1.1 Mechanistic Pathways

Two dominant strategies exist: Claisen Condensation (often non-selective or yielding the unwanted isomer) and [3+2] Cycloaddition (highly selective for the target).

-

Pathway A: Condensation (The "Classic" Trap) Reaction of acetophenone-derived

-keto esters with hydroxylamine often yields the 3-aryl-5-carboxylate (Isomer B) or 5-isoxazolones, driven by the nucleophilic attack on the most electrophilic ketone. -

Pathway B: [3+2] Cycloaddition (The Preferred Route) The reaction between an aryl alkyne and a carboalkoxy nitrile oxide yields the desired 5-aryl-3-carboxylate (Isomer A) with high regiocontrol.

Figure 1: Synthetic divergence. The [3+2] cycloaddition (green path) is the requisite method for the 5-aryl-3-carboxylate scaffold.

1.2 Validated Experimental Protocol: [3+2] Cycloaddition

This protocol ensures the formation of the 5-aryl-3-carboxylate regioisomer.

Materials:

-

Ethyl chlorooximidoacetate (Precursor for the nitrile oxide dipole).

-

Phenylacetylene (or substituted aryl alkyne).

-

Triethylamine (TEA) as the base.[1]

-

Dichloromethane (DCM) or Ethanol.

Step-by-Step Methodology:

-

Preparation of Dipole: Dissolve ethyl chlorooximidoacetate (1.0 eq) and the aryl alkyne (1.1 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

). -

Cycloaddition: Cool the solution to 0°C. Add TEA (1.2 eq) dropwise over 30 minutes. The slow addition prevents dimerization of the nitrile oxide (furoxan formation).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water. Extract with DCM (3x).[2] Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from ethanol or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validation Check:

-

1H NMR Signal: The isoxazole ring proton (H-4) typically appears as a singlet between

6.9 and 7.1 ppm. -

Regio-check: If the isomer is inverted (3-aryl-5-carboxylate), the H-4 proton often shifts slightly downfield, but definitive confirmation requires NOESY (correlation between H-4 and Aryl protons is strong in 5-aryl, weak/absent in 3-aryl).

Part 2: Pharmacological Profile & SAR

The 5-arylisoxazole-3-carboxylate is not merely a structural linker; it is a bioactive pharmacophore. The 3-carboxylate mimics the

2.1 Key Biological Targets

| Target | Therapeutic Area | Mechanism of Action | Key Reference |

| Xanthine Oxidase (XO) | Gout, Hyperuricemia | Non-purine inhibitor; blocks the molybdenum pterin center. | [1] |

| FAAH | Pain, Colitis | Inhibits Fatty Acid Amide Hydrolase, elevating anandamide levels. | [2] |

| Glutamate Receptors | CNS Disorders | Bioisostere of AMPA/NMDA agonists (e.g., Ibotenic acid analogs).[3] | [3] |

| Hsp90 | Oncology | C-terminal domain inhibition (often requires amide modification). | [4] |

2.2 Structure-Activity Relationship (SAR) Data

Quantitative analysis from key literature sources highlights the impact of phenyl ring substitution.

-

Xanthine Oxidase Inhibition:

-

Unsubstituted Phenyl: Moderate activity (

). -

3-Cyano (meta-CN):High Potency (

). The cyano group engages in H-bonding with residues in the XO channel. -

3-Nitro: Reduced potency due to steric bulk/electronic repulsion.

-

-

FAAH Inhibition:

-

Requires conversion of the 3-carboxylate to a 3-carboxamide .

-

5-(3-chlorophenyl): Optimal lipophilic filling of the FAAH acyl-chain binding pocket.

-

2.3 Mechanism of Action Visualization

The diagram below illustrates the dual-targeting potential of this scaffold based on substitution.

Figure 2: Divergent pharmacological pathways. The core scaffold directly inhibits XO, while amide derivatives target FAAH.

Part 3: Future Outlook & Optimization

Current research trends focus on fragment-based drug design (FBDD) . The 5-arylisoxazole-3-carboxylic acid is a high-quality "fragment" due to its low molecular weight (<250 Da) and high ligand efficiency.

-

Late-Stage Functionalization: Using C-H activation to add polarity to the phenyl ring (e.g., fluorine scanning) to improve metabolic stability.

-

Peptidomimetics: Incorporation of the scaffold into peptide backbones as a rigid

-amino acid surrogate to restrict conformation and improve proteolytic stability.

References

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

-

New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Source: Bioorganic & Medicinal Chemistry. URL:[Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. Source: Journal of Medicinal Chemistry. URL:[Link]

-

Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. (Note: Comparative isomer study) Source: European Journal of Organic Chemistry. URL:[Link]

-

Synthesis of 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Source: Molbank (MDPI). URL:[Link][4]

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS: 745078-74-4). This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of glutamate receptor antagonists (e.g., AMPA/Kainate) and GABA modulators.

While [3+2] cycloaddition of nitrile oxides is a common route for isoxazoles, it often suffers from scale-up safety concerns and cost issues regarding the chloro-oxime precursors. This guide prioritizes a Claisen Condensation-Cyclization strategy. This two-step "one-pot" variant offers superior regiocontrol (>95:5 favoring the 3-carboxylate), utilizes stable commodity starting materials, and avoids the handling of potentially explosive nitrile oxide intermediates.

Strategic Analysis & Retrosynthesis

The synthesis targets the construction of the isoxazole core with specific regiochemistry: the aryl group at position 5 and the carboxylate at position 3.

The Regioselectivity Challenge

Reacting a 1,3-dicarbonyl equivalent with hydroxylamine can yield two isomers:

-

5-Aryl-3-carboxylate (Target): Result of nucleophilic attack at the

-keto ester carbonyl (C-2). -

3-Aryl-5-carboxylate (Impurity): Result of nucleophilic attack at the benzylic ketone (C-4).

Mechanistic Insight: The

Synthetic Pathway Visualization

Figure 1: Synthetic pathway highlighting the Claisen condensation followed by regioselective cyclization.

Experimental Protocol

Materials & Equipment

-

Reagents: 3-Bromoacetophenone (>98%), Dimethyl Oxalate (99%), Sodium Methoxide (25% wt in MeOH or 95% powder), Hydroxylamine Hydrochloride (99%), Methanol (Anhydrous), Glacial Acetic Acid.

-

Equipment: 3-Neck Round Bottom Flask (RBF), Reflux Condenser, Nitrogen line, Temperature probe, Addition funnel.

Step 1: Claisen Condensation

Objective: Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate.

-

Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Charge: Add Sodium Methoxide (2.2 equiv) to Methanol (anhydrous, 10V relative to limiting reagent). Cool the solution to 0°C in an ice bath.

-

Addition A: Add 3-Bromoacetophenone (1.0 equiv, e.g., 10.0 g) to the stirred methoxide solution over 15 minutes. The solution may turn slightly yellow.

-

Addition B: Dissolve Dimethyl Oxalate (1.2 equiv) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Note: Exothermic reaction.[1] Ensure internal temperature does not exceed 10°C to prevent polymerization.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

-

Checkpoint: The reaction mixture will thicken significantly, forming a yellow/orange suspension (the sodium enolate salt).

-

-

Quench: Re-cool to 0°C. Acidify carefully with Glacial Acetic Acid or 1N HCl until pH ~4-5.

-

Observation: The solid dissolves, and the free diketo-ester may precipitate or form an oil. Do not isolate; proceed directly to Step 2 for the "One-Pot" procedure.

-

Step 2: Regioselective Cyclization

Objective: Ring closure to this compound.

-

Reagent Addition: To the reaction mixture from Step 1, add Hydroxylamine Hydrochloride (1.5 equiv) in one portion.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

-

Mechanism Check: The acidic environment provided by NH₂OH·HCl buffers the reaction, favoring the attack on the

-keto carbonyl.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The diketo-ester spot (usually polar/streaking) should disappear, replaced by a distinct, less polar UV-active spot (Target).

-

Work-up:

-

Cool to RT.

-

Concentrate the methanol under reduced pressure (Rotavap) to ~20% of the original volume.

-

Pour the residue into ice-cold water (200 mL).

-

Stir vigorously for 30 minutes. The product should precipitate as a white to off-white solid.

-

-

Purification:

Data Summary Table

| Parameter | Specification / Value |

| Limiting Reagent | 3-Bromoacetophenone |

| Stoichiometry | Acetophenone (1.0) : Oxalate (1.2) : NaOMe (2.2) : NH₂OH (1.5) |

| Temperature | Step 1: 0°C |

| Reaction Time | Total ~8-10 Hours |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected range: 105–110°C (Analogous derivatives) |

| Expected Yield | 75% - 85% |

Quality Control & Validation

Analytical Confirmation

To validate the synthesis, confirm the structure using ¹H NMR. The critical differentiator between the 3,5-isomer and the 3,4-isomer (or 5-carboxylate) is the chemical shift of the isoxazole ring proton.

-

¹H NMR (400 MHz, CDCl₃):

- 3.98-4.02 (s, 3H, O-CH ₃ ester).

- 6.90-7.10 (s, 1H, Isoxazole C4-H ). Note: This singlet is characteristic. In the wrong isomer (3-aryl-5-ester), this proton is often shifted further downfield.

- 7.35 (t, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.95 (s, 1H, Ar-H) [Pattern typical for 3-substituted benzene].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in Step 1 | Ensure MeOH is anhydrous; dry glassware thoroughly. Dimethyl oxalate hydrolyzes easily. |

| Impurity (Isomer) | High pH in Step 2 | Ensure the reaction is not basic during cyclization. The NH₂OH[4]·HCl should buffer the solution. If using free base NH₂OH, add AcOH. |

| Oiling out | Incomplete precipitation | If product oils out in water, extract with DCM, dry over MgSO₄, and recrystallize from Hexane/EtOAc. |

Workflow Diagram

Figure 2: Operational workflow for the laboratory synthesis.

References

-

Chimichi, S., & De Sio, F. (2012). Isoxazoles.[4][3][5][6][7] In Comprehensive Heterocyclic Chemistry III. Elsevier. (Standard reference for regiochemistry of 1,3-dicarbonyl cyclizations).

-

Organic Syntheses. (1943). Isoxazole synthesis via Claisen Condensation. Org.[2][6][7][8] Synth. 1943, 23, 46. (Foundational methodology for oxalate-acetophenone condensation).

-

PubChem. (n.d.).[5] Compound Summary: this compound.[5] Retrieved from [Link]

Sources

- 1. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 2. tdcommons.org [tdcommons.org]

- 3. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [synhet.com]

- 6. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

reaction of nitrile oxide with methyl propiolate

An Application Guide to the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition of Nitrile Oxides with Methyl Propiolate

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the 1,3-dipolar cycloaddition reaction between in situ generated nitrile oxides and methyl propiolate. This reaction, a cornerstone of heterocyclic chemistry, offers a highly efficient and regioselective route to 3,5-disubstituted isoxazoles, which are privileged scaffolds in medicinal chemistry and drug discovery.[1][2] We will delve into the underlying reaction mechanism from a frontier molecular orbital (FMO) perspective, explain the factors governing the reaction's high regioselectivity, and provide a field-proven, step-by-step protocol for researchers. This document is intended for chemists in academic and industrial research, particularly those involved in synthetic methodology, library synthesis, and drug development.

Introduction: The Huisgen Cycloaddition and the Isoxazole Scaffold

The 1,3-dipolar cycloaddition, first extensively studied by Rolf Huisgen, is a powerful pericyclic reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[3][4] This reaction class is renowned for its high degree of stereospecificity and regioselectivity, making it an indispensable tool in modern organic synthesis.[3]

Among the various 1,3-dipoles, nitrile oxides (R-C≡N⁺-O⁻) are particularly valuable intermediates.[5][6] Their reaction with alkynes (dipolarophiles) provides a direct and atom-economical pathway to the isoxazole ring system.[7][8] The isoxazole moiety is a key structural feature in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, highlighting its significance as a pharmacophore.[1][7] The reaction with an unsymmetrical alkyne like methyl propiolate allows for the controlled synthesis of isoxazoles with distinct functional handles at the 3- and 5-positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[9]

Reaction Mechanism and Regioselectivity

The reaction between a nitrile oxide and an alkyne proceeds via a concerted [3+2] cycloaddition mechanism.[4][10] The regioselectivity of the addition to an electron-deficient alkyne such as methyl propiolate can be reliably predicted using Frontier Molecular Orbital (FMO) theory.[10][11]

In this specific case, the reaction is classified as a Sustmann Type I cycloaddition, which is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (methyl propiolate).[11]

-

Nitrile Oxide FMOs: The HOMO of the nitrile oxide has its largest orbital coefficient on the carbon atom and a smaller coefficient on the oxygen atom.

-

Methyl Propiolate FMOs: As an electron-deficient alkyne, its LUMO is lowered in energy. The largest orbital coefficient of the LUMO is on the β-carbon (the carbon not attached to the ester group).

The cycloaddition proceeds by aligning the atoms with the largest orbital coefficients. Therefore, the carbon of the nitrile oxide (HOMO) preferentially bonds to the β-carbon of the methyl propiolate (LUMO), leading to the formation of the 3,5-disubstituted isoxazole as the major, and often exclusive, regioisomer.[12][13] Steric effects also favor this orientation, as the R-group of the nitrile oxide and the ester group of the alkyne are positioned away from each other in the transition state.[14]

In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole 2-oxides), especially in the absence of a trapping agent.[5][15] To circumvent this side reaction and avoid handling these unstable intermediates, they are almost exclusively generated in situ. Several reliable methods exist: